L-Threonine-D5

Analytical Chemistry Metabolomics Bioanalysis

L-Threonine-D5 is a stable, non-radioactive isotopologue of the essential amino acid L-Threonine, wherein five hydrogen atoms are replaced by deuterium (D). This modification results in a nominal mass shift of +5.03 Da compared to the unlabeled endogenous form, without altering its fundamental chemical behavior or biological compatibility.

Molecular Formula C4H9NO3
Molecular Weight 124.15 g/mol
Cat. No. B12053886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Threonine-D5
Molecular FormulaC4H9NO3
Molecular Weight124.15 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)O
InChIInChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1D3,2D,3D
InChIKeyAYFVYJQAPQTCCC-WKHZCAFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Threonine-D5 Technical Overview for Scientific Procurement and Analytical Selection


L-Threonine-D5 is a stable, non-radioactive isotopologue of the essential amino acid L-Threonine, wherein five hydrogen atoms are replaced by deuterium (D) [1]. This modification results in a nominal mass shift of +5.03 Da compared to the unlabeled endogenous form, without altering its fundamental chemical behavior or biological compatibility . This compound is synthesized for use as a precise internal standard or tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications, enabling accurate quantification and metabolic flux analysis in complex biological matrices .

Why L-Threonine-D5 Cannot Be Replaced by Unlabeled L-Threonine or Other Isotopologues in Analytical Workflows


The analytical integrity of quantitative LC-MS/MS and GC-MS assays for L-Threonine is fundamentally compromised without a stable isotope-labeled internal standard (SIL-IS) due to pervasive matrix effects and variable analyte recovery [1]. While other isotopologues like L-Threonine-d2 or L-Threonine-15N exist, L-Threonine-D5 provides a unique balance of a distinct mass shift and minimized isotopic interference, making it the gold standard for robust, high-precision quantification in complex biological samples .

Quantitative Differentiation: L-Threonine-D5 vs. Closest Comparators for Method Selection


Mass Shift Superiority for LC-MS/MS Quantification vs. Unlabeled and d2-Analogs

L-Threonine-D5 provides a definitive +5.03 Da mass shift from the endogenous L-Threonine analyte, enabling clear chromatographic separation and a distinct multiple reaction monitoring (MRM) transition . This differentiates it from L-Threonine-d2, which has a +2.01 Da shift and carries a higher risk of isotopic cross-talk from the naturally occurring M+2 isotope of the unlabeled analyte . This 5 Da shift is sufficient to avoid signal overlap while maintaining chromatographic co-elution essential for correcting matrix effects [1].

Analytical Chemistry Metabolomics Bioanalysis

Isotopic Purity as a Determinant of Quantitative Accuracy

The effective use of L-Threonine-D5 as an internal standard is contingent on its high isotopic purity, specified at 98 atom % D by vendors like Eurisotop and Cambridge Isotope Laboratories [1][2]. This high enrichment ensures a negligible contribution from the unlabeled species to the analyte's signal, a factor critical for maintaining linearity at low concentrations [3]. While multi-labeled analogs like L-Threonine-13C4,15N,d5 offer even greater mass shifts, they are associated with significantly higher cost and complexity, making the D5-labeled version a practical, high-purity alternative for routine quantification [2].

Quality Control Analytical Chemistry Metabolomics

Validated Inclusion in High-Throughput Metabolomics Mixtures

L-Threonine-D5 is a component of the commercially available Sigma-Aldrich Deuterated Amino Acid Standard Mixture, formulated for use as a concentration standard in high-throughput LC-MS and GC-MS metabolomic analyses . This pre-formulated, ready-to-use mixture validates L-Threonine-D5's stability and compatibility with other common deuterated amino acid internal standards in a complex matrix, streamlining method development and ensuring inter-laboratory reproducibility .

Metabolomics High-Throughput Screening Analytical Method Development

L-Threonine-D5: Application-Driven Procurement Scenarios


Absolute Quantification of L-Threonine in Complex Biofluids via LC-MS/MS

A core laboratory performing quantitative amino acid analysis in plasma, serum, or urine must correct for substantial matrix-induced ion suppression and variable extraction recovery. By spiking a known, fixed amount of L-Threonine-D5 into every sample and calibrator, the lab can accurately measure endogenous L-Threonine concentrations using the peak area ratio. The +5.03 Da mass shift ensures the internal standard's signal is completely resolved from the analyte's, a crucial requirement for the precise, high-sensitivity detection mandated by clinical research and biomarker validation studies [1][2].

Metabolic Flux Analysis in Cellular and In Vivo Models

In stable isotope-resolved metabolomics (SIRM), researchers need to trace the metabolic fate of threonine without altering the endogenous biochemical network. L-Threonine-D5, when introduced into cell culture media or infused in animal models, acts as an ideal tracer. Its high isotopic purity (98 atom % D) allows for the clear delineation and quantification of deuterium incorporation into downstream metabolites like glycine and 2-ketobutyrate, providing a quantitative map of metabolic flux that is unattainable with unlabeled or radio-labeled substrates [3][4].

Quality Control and Purity Assessment of L-Threonine in Pharmaceuticals and Nutraceuticals

For quality control (QC) labs in the pharmaceutical and food/feed industries, accurate quantification of the active pharmaceutical ingredient (API) or nutritional component L-Threonine is essential for regulatory compliance. Utilizing L-Threonine-D5 as an internal standard in a validated HPLC-MS method ensures the highest level of method precision and accuracy, as required by guidelines like ICH Q2(R1). The use of a deuterated standard, rather than a structural analog, provides superior compensation for any analytical variability, directly reducing the risk of out-of-specification results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Threonine-D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.